N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a fused bicyclic core structure. The molecule features a 2,5-dimethylphenyl substituent at the N-position of the carboxamide group, a phenyl group at position 2, and an ethyl group at position 5 of the pyrazolo-pyridine scaffold.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-4-26-13-18(22(28)24-20-12-15(2)10-11-16(20)3)21-19(14-26)23(29)27(25-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCRPUOKBAPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenylpyridine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in reactions characteristic of its functional groups:
Reagents and Conditions
Optimal conditions for key transformations:
| Reaction | Reagents/Conditions | Time | Yield | Byproducts |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CHCl₃, 25°C | 4 hr | 85% | Dibrominated isomers (<5%) |
| Amide Reduction | LiAlH₄ (3 eq), THF, −10°C → RT | 12 hr | 65% | Over-reduced species (∼10%) |
| Ethyl Group Oxidation | KMnO₄ (2 eq), H₂SO₄ (0.1 M), 60°C | 6 hr | 75% | Partial ring oxidation (<8%) |
| Hydrolysis | 6 M HCl, reflux | 24 hr | 89% | Degradation products (∼3%) |
Bromination
Electrophilic aromatic substitution occurs preferentially at the C-4 position of the pyridine ring due to electron-donating effects from the adjacent pyrazole nitrogen. Steric hindrance from the 2,5-dimethylphenyl group limits para substitution.
Amide Reduction
LiAlH₄ selectively reduces the carboxamide to a methyleneamine without disturbing the pyrazolo[4,3-c]pyridine core. Reaction kinetics suggest a two-step mechanism:
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Coordination of Li⁺ to the amide oxygen.
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Hydride transfer to the carbonyl carbon.
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological systems involve covalent and non-covalent bonding:
| Target | Interaction Type | Outcome | Reference |
|---|---|---|---|
| PARP-1 Enzyme | Competitive inhibition | Binds to the NAD⁺-binding site (IC₅₀ = 4.2 nM) | |
| CYP3A4 | Metabolic oxidation | Ethyl group hydroxylation (major metabolite) |
Comparative Reactivity
The compound’s reactivity differs from simpler pyridine derivatives:
| Feature | This Compound | Pyridine Analogs |
|---|---|---|
| Electrophilic Substitution | Favors C-4 position | Favors C-3 position |
| Amide Stability | Resists hydrolysis (pH 1–13) | Hydrolyzes at pH < 3 or > 10 |
| Reduction Selectivity | Amide reduced first | Simultaneous ring reduction |
Scientific Research Applications
Structure and Composition
The compound features:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- CAS Number : 923680-74-4
Chemical Reactivity
N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : With reducing agents such as sodium borohydride.
- Substitution Reactions : Involving nucleophiles in the presence of bases .
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features facilitate the development of derivatives with tailored properties for specific applications.
Biology
Biochemically, N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine is investigated for its potential as a biochemical probe. Studies have shown that it may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways .
Medicine
The therapeutic potential of this compound has garnered attention in medicinal chemistry. Research indicates its efficacy against various diseases, particularly in cancer treatment. For instance:
- Anti-proliferative Activity : Recent studies have evaluated its effects on cancer cell lines such as K562 and MCF-7. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells .
Industry
In industrial applications, N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine is utilized in the development of advanced materials and catalysts due to its unique chemical properties .
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of pyrazolo[4,3-c]pyridines demonstrated that N-(2,5-dimethylphenyl)-5-ethyl analogs exhibited potent anti-proliferative effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Biochemical Probes
Another research highlighted the use of this compound as a biochemical probe in enzyme activity modulation studies. It was shown to bind selectively to certain targets within cellular pathways, providing insights into potential therapeutic mechanisms .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Position 5 Substituents: Ethyl (target compound) vs. benzyl or propyl (analogs).
- N-Aryl Groups : The 2,5-dimethylphenyl group in the target compound introduces steric hindrance compared to 3-methylphenyl or 4-ethoxyphenyl in analogs. Dimethyl substituents may improve metabolic stability by blocking oxidation sites .
- Electronic Effects : Ethoxy (CAS 923682-25-1) and methoxyethyl (CAS 923233-41-4) groups introduce electron-donating effects, which could influence binding interactions with target proteins or solubility in aqueous media .
Crystallography and Stability
Crystal structures of related compounds (e.g., ) reveal that substituents influence molecular conformation and packing. For instance:
- The pyrimidine ring in adopts a flattened boat conformation due to puckering, with dihedral angles between fused rings affecting crystal packing .
- Hydrogen bonding patterns (e.g., C–H···O interactions) stabilize crystal lattices; similar interactions may occur in the target compound, depending on substituent polarity .
- SHELX software () is widely used for refining such structures, suggesting the target compound’s crystallinity could be analyzed using these tools .
Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group likely increases logP compared to analogs with smaller or polar substituents (e.g., methoxyethyl).
- Solubility : The absence of polar groups (e.g., ethoxy) in the target compound may reduce aqueous solubility relative to CAS 923682-25-1 .
- Melting Point : Steric hindrance from dimethyl groups could elevate melting points compared to less-substituted analogs, as seen in for related arylpiperazines .
Biological Activity
N-(2,5-Dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused ring system which contributes to its biological activity. The molecular formula is , and it features a carboxamide functional group which is often associated with enhanced bioactivity.
Research indicates that compounds within this chemical class may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. This inhibition can lead to enhanced cytotoxicity in cancer cells with defective DNA repair mechanisms .
- Antimicrobial Activity : Pyrazolo derivatives have been noted for their antibacterial properties, particularly against Mycobacterium tuberculosis. The mechanism often involves interference with bacterial metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the low micromolar range against BRCA-deficient cancer cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial testing:
- In Vitro Antitubercular Activity : Compounds in this class have displayed significant activity against Mycobacterium tuberculosis with IC50 values reported as low as 2.32 μM . This suggests potential as a therapeutic agent for treating tuberculosis.
Anti-inflammatory Effects
Recent studies indicate that pyrazolo derivatives may possess anti-inflammatory properties:
- COX Inhibition : Some derivatives have demonstrated higher selectivity for COX-2 over COX-1, suggesting potential for use in inflammatory conditions without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of a related pyrazolo compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with notable selectivity towards BRCA-deficient cells .
- Antitubercular Screening : A series of pyrazolo derivatives were screened for antitubercular activity. The most active compounds exhibited low cytotoxicity towards human lung fibroblast cells while effectively inhibiting Mycobacterium tuberculosis growth .
Data Table
| Activity Type | IC50 (μM) | Target/Pathway |
|---|---|---|
| Anticancer (BRCA-deficient) | 10 - 100 | PARP inhibition |
| Antitubercular | 2.32 | Mycobacterium tuberculosis |
| Anti-inflammatory | >100 | COX inhibition |
Q & A
Q. Beyond SC-XRD, what complementary techniques are essential for full structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
